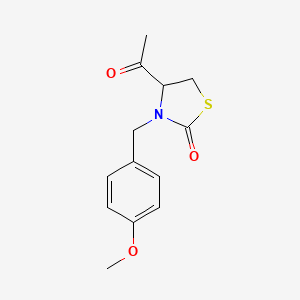
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one
Übersicht
Beschreibung
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the acetyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one typically involves the reaction of 4-methoxybenzylamine with thioglycolic acid, followed by cyclization with acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-quality 4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Used in the development of new materials with specific chemical properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetyl-3-(1-hydroxyethyl)-1-(4-methoxyphenyl)azetidin-2-one: Another heterocyclic compound with similar structural features.
4-Acetoxy-3-methoxyacetophenone: Contains both acetyl and methoxy groups but lacks the thiazolidinone ring.
Uniqueness
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other compounds with similar functional groups but different ring systems.
Eigenschaften
Molekularformel |
C13H15NO3S |
|---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C13H15NO3S/c1-9(15)12-8-18-13(16)14(12)7-10-3-5-11(17-2)6-4-10/h3-6,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
WJKUDHXSJQWMFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














